molecular formula C28H18Br2N2 B11799127 4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine

4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine

Cat. No.: B11799127
M. Wt: 542.3 g/mol
InChI Key: UHCYUVNJVPRFGF-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of biphenyl, dibromophenyl, and phenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with acetophenone to form chalcone, followed by cyclization with guanidine to yield the pyrimidine ring. The reaction conditions often require the use of strong bases like sodium hydroxide and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,1’-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine is unique due to its specific combination of biphenyl, dibromophenyl, and phenyl groups attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C28H18Br2N2

Molecular Weight

542.3 g/mol

IUPAC Name

4-(3,5-dibromophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine

InChI

InChI=1S/C28H18Br2N2/c29-24-15-23(16-25(30)17-24)27-18-26(31-28(32-27)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H

InChI Key

UHCYUVNJVPRFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)Br)Br

Origin of Product

United States

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